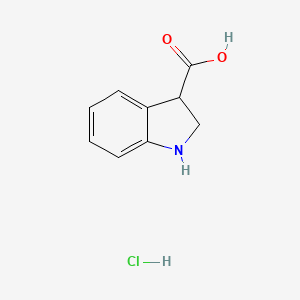

Indoline-3-carboxylic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-10-8-4-2-1-3-6(7)8;/h1-4,7,10H,5H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUGSSGQAGKPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1982760-98-4 | |

| Record name | 2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of Indoline 3 Carboxylic Acid Derivatives

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the indoline (B122111) ring is a prime site for functionalization, allowing for the synthesis of esters and amides. These reactions extend the molecular diversity of the indoline core structure.

Esterification Reactions

Esterification of indoline-3-carboxylic acid is a fundamental transformation that converts the carboxylic acid into an ester. This is typically achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common approach, particularly with simple alcohols like methanol (B129727) or ethanol (B145695) that can also serve as the solvent. commonorganicchemistry.com For more sensitive substrates or when using more complex alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, provide a milder alternative. commonorganicchemistry.comorganic-chemistry.org Another method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. commonorganicchemistry.com These methods enable the synthesis of a wide array of indoline-3-carboxylate esters.

For instance, palladium-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters has been developed as a methodology for preparing various indole-3-carboxylic acid ester derivatives. acs.org Flow chemistry techniques have also been employed for the scalable synthesis of indole-3-carboxylic esters, demonstrating the industrial applicability of these transformations. beilstein-journals.orgnih.govworktribe.com

Table 1: Selected Methods for Esterification of Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Best for simple primary and secondary alcohols; alcohol often used as solvent. commonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions, suitable for acid-sensitive substrates and tertiary alcohols. commonorganicchemistry.comorganic-chemistry.org |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Two-step process; intermediate acyl chloride is highly reactive. commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Useful alternative, but risks alkylation at other nucleophilic sites. commonorganicchemistry.com |

| Palladium-Catalyzed Arylation | Pd(PPh₃)₄, K₃PO₄, Phenol | Intramolecular reaction to form indole-3-carboxylic acid esters from β-(2-iodoanilino) esters. acs.org |

Amidation Reactions and Carboxamide Formation

The conversion of indoline-3-carboxylic acid to its corresponding carboxamide is a significant transformation, often utilized in the synthesis of biologically active compounds. nih.gov This process involves the formation of an amide bond between the carboxylic acid and an amine.

The most prevalent method for forming amides from carboxylic acids involves the use of coupling reagents. iris-biotech.de These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. nih.gov A wide variety of coupling reagents are available, each with its own advantages. peptide.com

Commonly used coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt). nih.govnih.govyoutube.com The additive helps to suppress side reactions and reduce the risk of racemization. iris-biotech.de This EDC/HOBt system has been successfully used to mediate the amide coupling of substituted indole-3-carboxylic acids with various polyamines. nih.gov Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective and are frequently employed in medicinal chemistry for creating amide linkages. iris-biotech.denih.gov

A general procedure for this type of amidation involves stirring the indole-3-carboxylic acid with the coupling reagents (e.g., EDC·HCl and HOBt) and a base like Diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂), followed by the addition of the amine. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives/Base | Notes |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC peptide.com | HOBt, OxymaPure®, DMAP iris-biotech.denih.gov | Widely used; EDC is water-soluble, while the byproduct of DCC is insoluble in most organic solvents. iris-biotech.depeptide.com |

| Uronium/Aminium Salts | HATU, HBTU, TBTU peptide.com | DIPEA, Triethylamine (Et₃N) nih.gov | Highly reactive and efficient, often preferred for difficult couplings. iris-biotech.depeptide.com |

| Phosphonium Salts | PyBOP, PyAOP peptide.com | DIPEA, Et₃N | Effective for sterically hindered amino acids and for minimizing racemization. peptide.com |

While less common, strategies for forming amide bonds directly from carboxylic acids and amines without traditional coupling reagents are an area of active research, driven by green chemistry principles. rsc.orgmdpi.com These methods aim to reduce waste by avoiding stoichiometric activating agents. rsc.orgmdpi.com

One approach involves the thermal condensation of a carboxylic acid and an amine at high temperatures, with the removal of water to drive the reaction forward. rsc.org However, this often requires harsh conditions. rsc.org More recent developments focus on catalytic methods. Organoboron compounds, for instance, have been explored as catalysts for direct dehydrative amidation. rsc.org Another strategy involves the in situ formation of a reactive intermediate, such as a thioester, from the carboxylic acid. This thioester can then react with an amine to form the amide. nih.gov A one-pot process using a dithiocarbamate (B8719985) to generate the thioester intermediate, which is then converted to the amide upon addition of an amine, has been described as a green alternative. nih.gov Another novel method involves the reaction of carboxylic acid salts with isocyanates at room temperature, which produces amides with the loss of carbon dioxide. nih.gov

Reactions on the Indoline Ring System

The aromatic portion of the indoline ring is also subject to chemical modification, primarily through electrophilic aromatic substitution. The inherent electronic properties of the ring and the influence of its substituents dictate the position of these reactions.

Electrophilic Substitution Pattern and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic systems like indoline. wikipedia.org In the parent indole (B1671886) molecule, electrophilic attack occurs preferentially at the C3 position. stackexchange.comic.ac.uk This regioselectivity is explained by the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) formed upon attack at C3, without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.comic.ac.uk

For indoline, the saturated heterocyclic ring means the system is more akin to an N-alkylaniline. The nitrogen atom is a powerful activating group and an ortho, para-director. Therefore, electrophilic substitution on an unsubstituted indoline ring is expected to occur at the C5 and C7 positions, which are para and ortho to the nitrogen atom, respectively.

C-H Functionalization Strategies

Stereoselective Transformations

The synthesis of enantiomerically pure indoline derivatives is of significant interest due to their prevalence in biologically active molecules. Stereoselective transformations provide a direct route to these chiral compounds.

The development of asymmetric methods for the synthesis of chiral indoline-3-carboxylic acid derivatives is a key area of research. Organocatalysis has emerged as a powerful strategy for these transformations. nih.gov For example, indoline-3-carboxylic acid itself can act as an organocatalyst in Mannich-type reactions, affording products with high diastereo- and enantioselectivity. nih.gov

Chiral phosphoric acids have been used to catalyze the asymmetric synthesis of arylindolyl indolin-3-ones with both axial and central chirality from the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones. rsc.org Furthermore, iron-catalyzed enantioselective C(sp³)–H amination of 3-indolepropionic acids provides a direct route to N-Boc-protected β³-tryptophans with high enantiomeric excess. acs.org This reaction is directed by the carboxylic acid group and proceeds via a stereocontrolled nitrene-mediated C-H amination. acs.org

| Reaction Type | Reactants | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Mannich-type reaction | Aldimine, Carbonyl compounds | Indoline-3-carboxylic acid | Mannich bases | High | nih.gov |

| Asymmetric C-H amination | 3-Indolepropionic acids, BocNHOMs | Iron catalyst | N-Boc-β³-tryptophans | up to >99% | acs.org |

| Asymmetric synthesis | 3-Arylindoles, 2-Aryl-3H-indol-3-ones | Chiral phosphoric acid | Arylindolyl indolin-3-ones | Excellent | rsc.org |

Table 3: Examples of Asymmetric Synthesis of Chiral Indoline and Indole Derivatives.

Diastereoselective Control in Polycyclic Indoline Formation

The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the construction of complex, polycyclic molecules containing the indoline framework, a common motif in natural products and pharmaceuticals. thieme.de While direct, diastereoselective polycyclization reactions starting from indoline-3-carboxylic acid are not extensively documented, its derivatives have proven to be highly effective organocatalysts in controlling the stereochemical outcome of reactions that form key intermediates.

A notable example is the use of enantiopure (S)-indoline-3-carboxylic acid as an organocatalyst in the asymmetric anti-Mannich type reaction. researchgate.netnih.gov This reaction, which involves the addition of an enolizable aldehyde to a preformed aldimine, is a powerful tool for constructing β-amino carbonyl compounds with high levels of stereocontrol. Research has shown that (S)-indoline-3-carboxylic acid catalyzes this transformation to afford the anti-Mannich products in good yields, with excellent diastereomeric ratios (up to 96% d.r.) and enantiomeric excesses (up to >98% e.e.). researchgate.net The success of the acid catalyst in inducing high levels of diastereo- and enantioselectivity contrasts with related alcohol and ether derivatives, which failed to achieve complete chirality transfer. nih.gov This highlights the crucial role of the carboxylic acid functionality in establishing the highly organized transition state necessary for stereochemical control.

| Aldehyde Reactant | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Propanal | DCM | -55 | 72 | 98:2 | >98 |

| Butanal | DCM | -55 | 65 | 98:2 | >98 |

| Pentanal | DCM | -55 | 62 | 98:2 | >98 |

| Isovaleraldehyde | DCM | -55 | 80 | 97:3 | >98 |

While not directly employing indoline-3-carboxylic acid as a substrate, other studies on related indole structures illustrate common strategies for achieving diastereoselective polycyclic indoline formation. Formal [4+2] cycloadditions, or Diels-Alder reactions, are frequently employed. For instance, the reaction between 3-nitroindoles and ortho-aminophenyl p-quinone methides, catalyzed by a bifunctional Cinchona alkaloid-squaramide, yields tetrahydro-5H-indolo[2,3-b]quinolones with high diastereoselectivity (up to >19:1 dr). rsc.orgresearchgate.net Similarly, a metal-free formal [4+2] propargylic annulation of indoles with ethynyl (B1212043) benzoxazinanones produces tetrahydro-5H-indolo[2,3-b]quinolines with excellent yields and high diastereoselectivity. researchgate.netnih.gov These methods rely on the dearomatization of the indole ring to construct the fused indoline system.

Decarboxylation Pathways and Derivatives

The decarboxylation of indoline-3-carboxylic acid and its aromatic counterpart, indole-3-carboxylic acid, is a fundamental transformation that can proceed through several distinct pathways, including acid-catalyzed, metal-free, and metal-catalyzed routes. These reactions are not only a means of removing the carboxyl group but also serve as a gateway to a variety of functionalized indole and indoline derivatives.

Acid-Catalyzed Decarboxylation

In acidic media, the decarboxylation of indole-3-carboxylic acids proceeds via an A-SE2 (electrophilic substitution, bimolecular) mechanism. rsc.org Kinetic studies in both H₂O and D₂O have shown that the reaction involves a zwitterionic intermediate. rsc.org Further investigation over a wide range of acidities suggests that in concentrated acid, water adds to the carboxyl group to form a hydrated intermediate. nih.gov This species then undergoes a rate-determining carbon-carbon bond cleavage, releasing protonated carbonic acid (PCA), which implicates PCA as a potential carboxylating agent in the reverse reaction. nih.gov

Metal-Free Decarboxylation

Decarboxylation can also be achieved without the use of metals. Two effective metal-free systems have been developed for indole-3-carboxylic acids. researchgate.nettandfonline.com One method employs a catalytic amount of potassium carbonate (K₂CO₃) in ethanol at 140°C. tandfonline.com An alternative, even simpler system involves heating the substrate in acetonitrile (B52724) (CH₃CN) at 140°C, which also promotes smooth decarboxylation. researchgate.nettandfonline.com Both methods provide the corresponding indoles in good to excellent yields (89% to >99%). tandfonline.com The proposed mechanism for the base-catalyzed pathway involves the formation of the carboxylate anion, which can then decarboxylate directly to form a carbanion that is subsequently protonated. tandfonline.com

Metal-Catalyzed Decarboxylative Coupling

Transition metal catalysis significantly broadens the scope of decarboxylation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C3-position. A gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols in water provides an efficient route to 3-benzylindoles in moderate to excellent yields (50–93%). acs.orgnih.gov This cascade reaction is thought to proceed through the formation of a gold(III) carboxylate, followed by electrophilic auration at the C3 position, which facilitates the release of CO₂ and subsequent formation of the C-C bond. acs.org Copper salts have also been utilized in decarboxylative coupling reactions of the related 3-indoleacetic acids with pyrazolones, highlighting the versatility of metal catalysis in generating novel molecular scaffolds. acs.org

| Method | Catalyst/Promoter | Solvent | Key Features | Resulting Product | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₃O⁺ | Aqueous | Proceeds via A-SE2 mechanism involving a zwitterionic intermediate. | Indole (decarboxylated) | rsc.org |

| Metal-Free (Base-Catalyzed) | K₂CO₃ (20 mol%) | Ethanol | Simple, high-yielding (89% to >99%) method at 140°C. | Indole (decarboxylated) | tandfonline.comtandfonline.com |

| Metal-Free (Solvent-Promoted) | None | Acetonitrile | Achieves decarboxylation at 140°C without any added catalyst. | Indole (decarboxylated) | tandfonline.com |

| Gold-Catalyzed Coupling | AuCl₄Na·2H₂O / TPPMS | Water | Forms C-C bonds with benzylic alcohols; yields 50-93%. | 3-Benzylindole | acs.orgnih.gov |

| Copper-Mediated Coupling | Cu(OAc)₂·H₂O | Various | Functionalization with pyrazolones from 3-indoleacetic acids. | 3-Indolylmethyl-pyrazolone | acs.org |

Strategic Utility of Indoline 3 Carboxylic Acid Scaffolds in Advanced Organic Synthesis

Indoline-3-carboxylic Acid as a Versatile Synthon for Complex Molecular Architectures

In organic synthesis, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. The indoline-3-carboxylic acid scaffold serves as an exemplary synthon, providing a robust starting point for the stereocontrolled synthesis of intricate molecular structures. Its utility is not merely as a passive framework but as an active participant in directing chemical transformations.

A notable application is in the field of organocatalysis, where derivatives of indoline-3-carboxylic acid have been employed as catalysts. For instance, a series of functionalized indoline (B122111) derivatives, including indoline-3-carboxylic acid itself, were investigated as catalysts for Mannich-type reactions. nih.gov In these studies, the acid catalyst proved highly effective, yielding the desired Mannich base products with high diastereoselectivity and enantioselectivity. nih.gov This demonstrates the scaffold's ability to create complex, chiral architectures by actively participating in the reaction mechanism. nih.gov The inherent chirality and conformational rigidity of the indoline ring can be leveraged to induce stereoselectivity, making it a valuable tool for asymmetric synthesis.

Construction of Substituted Indoline Frameworks

The functionalization of the indoline core is crucial for fine-tuning the properties of the final molecule. Various synthetic methodologies have been developed to introduce a range of substituents onto the indoline framework, starting from or leading to derivatives of indoline-3-carboxylic acid.

One powerful approach is the domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.com This method involves the reaction of imines with methyl 2-(2-fluoro-5-nitrophenyl)acetate or methyl 2-(5-cyano-2-fluorophenyl)acetate. mdpi.com The sequence is initiated by the addition of the ester's anion to the imine, followed by an intramolecular SNAr ring closure to form the substituted indole (B1671886) ring. mdpi.com This strategy allows for the construction of a diverse library of substituted indole-3-carboxylates, as shown in the table below. mdpi.com

Table 1: Examples of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Synthesized via Domino Reaction Data sourced from a study on domino synthesis strategies. mdpi.com

| Product No. | R1 Group (Position 1) | R2 Group (Position 2) | R3 Group (Position 5) | Yield (%) |

| 3 | Benzyl | Methyl | NO2 | 64% |

| 13 | Benzyl | 3-Methoxyphenyl | NO2 | 78% |

| 14 | Phenethyl | 4-Methylphenyl | NO2 | 81% |

| 19 | Phenethyl | 4-Methylphenyl | CN | 75% |

Furthermore, palladium-catalyzed methods have been developed for the intramolecular amination of C-H bonds to form indolines, and these reactions have been shown to tolerate ester functionalities on the indoline ring. nih.gov Other strategies focus on direct substitution, such as the synthesis of 5-substituted indole-3-carboxylic acid derivatives for antiviral applications. google.com

Precursor in Heterocyclic Synthesis

The indoline scaffold is not only a target structure but also a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the indole nucleus can be harnessed to build additional rings, leading to novel polycyclic architectures.

A compelling example is the synthesis of 3-substituted-2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. nih.gov This transformation uses readily available indole-2-ylmethyl acetates, which react with α-amino acid methyl esters under basic conditions. The reaction proceeds through a cascade mechanism involving the in situ generation of a highly reactive 2-alkylideneindolenine intermediate. nih.gov This is followed by a Michael-type addition of the amino acid ester and a subsequent intramolecular cyclization to furnish the fused pyrazinoindole product. nih.gov This methodology provides a straightforward, one-pot assembly of polysubstituted N-fused indole heterocycles from simple starting materials. nih.gov

Application in the Synthesis of Scaffolds for Chemical Biology and Related Disciplines

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov Consequently, indoline-3-carboxylic acid and its derivatives are frequently used as starting points for the synthesis of scaffolds aimed at biological targets, finding applications in drug discovery and chemical biology. nih.govnih.govhmdb.canih.gov

Conjugation of the indoline-3-carboxylic acid scaffold with other molecular entities, such as amino acids and peptides, is a common strategy to create hybrid molecules with novel biological properties. These conjugates can mimic natural peptides or interact with specific biological targets.

A novel series of indole-3-carboxylic acid derivatives of amino acids and peptides has been synthesized using solution-phase techniques. researchgate.net Similarly, a library of peptide-heterocycle hybrids, where indole-3-carboxylic acid is conjugated with short dipeptide motifs, was synthesized using solid-phase peptide synthesis (SPPS) with an HBTU/HOBt coupling protocol. rsc.org These methods involve forming an amide bond between the carboxylic acid group of the indole and the amine group of an amino acid or peptide, a fundamental transformation in medicinal chemistry. researchgate.netrsc.org

Table 2: Examples of Synthesized Indole-3-carboxylic Acid-Amino Acid Conjugates Data from a study on the synthesis and evaluation of indole-3-carboxylic acid derivatives. researchgate.net

| Compound Name | Molecular Formula | Physical State | Yield (%) |

| Indole-3-carboxyl phenylalanine methyl ester | C19H18N2O3 | Yellow semisolid | 87.2% |

| Indole-3-carboxyl tyrosine methyl ester | C19H18N2O4 | Orange crystals | 82.4% |

| Indole-3-carboxyl glycine (B1666218) methyl ester | C12H12N2O4 | Brown semisolid | 78.9% |

| Indole-3-carboxyl dipeptide methyl ester | C28H26N3O5 | Yellow crystals | 84.6% |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into potent and selective drugs. The indoline-3-carboxylic acid scaffold is an ideal platform for such studies, allowing for systematic chemical modifications at multiple positions.

One key area of modification is the α-position relative to the carboxylic acid. In the development of novel herbicides targeting the auxin receptor TIR1, a series of α-substituted indole-3-carboxylic acid derivatives were synthesized. frontiersin.org The synthetic route involved protecting indole-3-acetic acid as its methyl ester, followed by a nucleophilic substitution reaction with various alkyl bromides using a strong base like lithium diisopropylamide (LDA), and finally, deprotection to yield the target compounds. frontiersin.orgnih.gov This allowed for the exploration of how different alkyl chains at the α-position affect biological activity.

Table 3: Selected α-Substituted Indole-3-carboxylic Acid Derivatives for SAR Studies Data sourced from a study on potential TIR1 antagonists. frontiersin.org

| Compound No. | R Group (α-substituent) | Product Description | Yield (%) |

| 9a | Butyl | Rufous oil | 71% |

| 9c | Dodecyl | Pale yellow solid | 78% |

| 10c | 4-(4-Nitrophenoxy)butyl | Yellow solid | 59% |

| 10i | 5-(4-Fluoro-3-(trifluoromethyl)phenoxy)pentyl | Rufous oil | 68% |

Another critical point for derivatization is the carboxylic acid group itself. In SAR studies of small molecule HIV-1 fusion inhibitors, it was found that converting the carboxylic acid of an indole-based scaffold to a methyl or ethyl ester resulted in enhanced fusion inhibitory activity. nih.gov This suggests that for certain biological targets, the hydrogen-bonding capability and charge of the carboxylic acid may be less favorable than the properties of a neutral ester group. nih.gov Such findings are crucial for guiding the design of new derivatives, as seen in the development of Bcl-2/Mcl-1 dual inhibitors and novel antihypertensive agents based on the indole-3-carboxylic acid skeleton. nih.govnih.gov

Mechanistic and Theoretical Investigations of Reactions Involving Indoline 3 Carboxylic Acid Systems

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for indoline-3-carboxylic acid systems involves a combination of experimental techniques designed to uncover the stepwise pathway from reactants to products. These studies are fundamental to controlling and optimizing chemical reactions. A notable example is the acid-catalyzed decarboxylation of indole-3-carboxylic acids, which has been shown to proceed via an A-SE2 (electrophilic substitution, bimolecular) mechanism involving a zwitterionic intermediate. rsc.org Other reactions, such as condensations with α-keto acids, also reveal the diverse reactivity of the indole (B1671886) nucleus, where the hydrated, geminal diol form of an α-keto acid condenses with the indole. acs.org

Isotope labeling is a powerful technique for tracing the path of atoms and functional groups throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms.

Deuterium (B1214612) Labeling: In studies of the acid-catalyzed decarboxylation of indole-3-carboxylic acid, experiments conducted in heavy water (D₂O) instead of H₂O are used to determine solvent deuterium isotope effects. rsc.org By comparing the reaction rates in both solvents, researchers can assess the primary isotope effect for the proton transfer step. For indole-3-carboxylic acids, this effect is remarkably similar across different derivatives, suggesting that the substrate's reactivity has little influence on the transition state symmetry for proton transfer. rsc.org This method was crucial in supporting the A-SE2 mechanism, where the initial protonation is a key step. rsc.org

Carbon-13 Labeling: While direct studies on indoline-3-carboxylic acid hydrochloride are specific, methodologies applied to analogous compounds like indole-3-butyric acid (IBA) demonstrate the utility of 13C labeling. researchgate.net Mass spectrometry-based methods can quantify the movement and conversion of molecules like [13C₁]IBA into metabolites such as [13C₁]IAA (indole-3-acetic acid). researchgate.net This approach allows for the unambiguous tracking of the carbon skeleton, distinguishing the parent molecule from its metabolic products, a technique that is invaluable for elucidating complex biosynthetic or degradation pathways involving the indoline (B122111) core structure. researchgate.netnih.gov Isotope-coded derivatization reagents can also be used to label the carboxylic acid group, facilitating quantification and detection in complex biological fluids by mass spectrometry. nih.govcolab.ws

For the acid-catalyzed decarboxylation of indole-3-carboxylic acid and its 2-methyl and 5-chloro derivatives, the reaction rates have been measured at 25°C. rsc.org The experimental data conform to a kinetic expression consistent with the A-SE2 mechanism. rsc.org This expression indicates that the reaction can proceed through two pathways: one involving the neutral substrate and another involving the carboxylate anion, with the rate's dependence on the acid concentration ([L₃O⁺]) being a key determinant. rsc.org

Below is a table summarizing the kinetic data for the decarboxylation of various indole-3-carboxylic acids, illustrating the influence of substituents on the reaction rate.

| Compound | Rate Constant Parameter 'a' (s⁻¹) | Rate Constant Parameter 'b' (M⁻¹s⁻¹) | Rate Constant Parameter 'c' (M⁻¹) |

|---|---|---|---|

| Indole-3-carboxylic acid | 1.5 x 10⁻⁷ | 1.15 x 10⁻³ | 1.07 x 10³ |

| 2-Methyl-indole-3-carboxylic acid | 1.4 x 10⁻⁷ | 1.10 x 10⁻² | 1.43 x 10³ |

| 5-Chloro-indole-3-carboxylic acid | 1.8 x 10⁻⁸ | 1.29 x 10⁻⁵ | 1.15 x 10³ |

In other applications, indoline-3-carboxylic acid derivatives have been used as organocatalysts in Mannich-type reactions. nih.gov The efficiency of these catalysts, determined through kinetic analysis, showed that the acid catalyst afforded products with high diastereoselectivity and enantioselectivity, unlike alcohol or ether analogues. nih.gov

Transition state analysis focuses on the high-energy, transient molecular structure that exists at the peak of the energy profile between reactants and products. Understanding its structure is key to explaining reaction rates and selectivity.

Computational Chemistry and Molecular Modeling Studies

Computational and molecular modeling studies serve as a powerful complement to experimental work, providing detailed insight into the electronic structure, stability, and reactivity of molecules like indoline-3-carboxylic acid at an atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to predict molecular properties and reactivity.

DFT calculations on molecules structurally related to indoline-3-carboxylic acid provide valuable data on reactivity. researchgate.netnih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For an isoindole derivative, DFT studies showed the HOMO was localized over the substituted aromatic ring, while the LUMO was primarily on the indole side, indicating the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Global reactivity descriptors, derived from DFT calculations, can quantify the reactivity of indoline-3-carboxylic acid. mdpi.comnih.gov These indices predict how the molecule will behave in a polar reaction.

| DFT Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| Chemical Potential (μ) | Negative of electronegativity | Determines the direction of electron flow in a reaction. mdpi.com |

| Electrophilicity Index (ω) | Measures the ability to accept electrons | Quantifies the electrophilic character of the molecule. mdpi.com |

| Nucleophilicity Index (N) | Measures the ability to donate electrons | Quantifies the nucleophilic character of the molecule. mdpi.com |

| Parr Functions (Pₖ⁺, Pₖ⁻) | Local descriptors of electrophilicity/nucleophilicity | Identify the specific atoms within the molecule most susceptible to nucleophilic or electrophilic attack. mdpi.com |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is crucial for understanding stereochemical outcomes in reactions.

Indoline-3-carboxylic acid has been successfully employed as a chiral organocatalyst. nih.gov In the anti-Mannich reaction, the indoline-3-carboxylic acid catalyst was highly effective in producing products in a diastereo- and enantioselective manner. nih.gov This high degree of stereocontrol is a direct consequence of the catalyst's three-dimensional structure and its ability to form a well-organized transition state with the reactants. The specific conformation of the catalyst dictates the facial selectivity of the attack on the imine, leading to the preferential formation of one stereoisomer. The absolute configuration of the products was confirmed through a syn-anti isomerization protocol. nih.gov

Furthermore, experimental techniques like single-crystal X-ray diffraction (XRD) can be used to determine the precise three-dimensional structure and conformation of derivatives in the solid state. For a related isoindole compound, XRD analysis revealed that the molecular configuration was stabilized by N-H⋯O hydrogen bonding, which resulted in a specific hydrogen-bonded loop and influenced the crystal packing through π⋯π stacking interactions. nih.gov Such analyses validate the conformations predicted by computational models and provide a solid basis for understanding stereochemical results.

Electronic Structure and Reactivity Correlations

The reactivity of indoline-3-carboxylic acid is intrinsically linked to its electronic structure. The distribution of electrons within the molecule, particularly in the frontier molecular orbitals (HOMO and LUMO), dictates its behavior as a nucleophile or electrophile and governs the regioselectivity of its reactions. libretexts.orgwikipedia.orglibretexts.org

Theoretical investigations, often employing computational methods like Density Functional Theory (DFT), provide insights into these properties. While specific computational data for indoline-3-carboxylic acid is not extensively published, analogies can be drawn from studies on related indole derivatives, such as indole-3-acetic acid. researchgate.netnih.gov The indoline system possesses a nitrogen atom with a lone pair of electrons adjacent to the aromatic ring, which significantly influences the electronic distribution. The carboxylic acid group at the 3-position acts as an electron-withdrawing group, further modulating the reactivity of the entire molecule.

The interplay between the electron-donating potential of the indoline nitrogen and the electron-withdrawing nature of the carboxyl group creates a nuanced reactivity profile. For instance, the nitrogen lone pair increases the electron density of the aromatic ring, predisposing it to electrophilic substitution, while the carboxylic acid group can direct incoming reactants and participate in reactions itself, such as decarboxylation.

Key correlations between electronic structure and reactivity include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy and localization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. libretexts.orgwikipedia.orglibretexts.org A high-energy HOMO indicates strong nucleophilic character, suggesting the molecule can readily donate electrons. Conversely, a low-energy LUMO points to electrophilic character, an ability to accept electrons. In indoline-3-carboxylic acid, the HOMO is expected to have significant contribution from the indoline ring and the nitrogen atom, making these sites susceptible to oxidation or reaction with electrophiles.

Charge Distribution: The partial charges on different atoms within the molecule determine sites of nucleophilic or electrophilic attack. The nitrogen atom is a site of negative charge (nucleophilic), while the carbonyl carbon of the carboxylic acid is electrophilic.

Stereoelectronic Effects: The spatial arrangement of orbitals influences reaction pathways. For example, the orientation of the carboxylic acid group relative to the indoline ring can affect its ability to participate in or direct reactions.

The following table summarizes the qualitative relationships between the electronic properties of the indoline-3-carboxylic acid system and its observed chemical reactivity.

Table 1: Electronic Structure and Reactivity Correlations for Indoline-3-carboxylic Acid Systems

| Electronic Factor | Structural Feature | Predicted Influence on Reactivity | Example Reaction Type |

|---|---|---|---|

| High HOMO Energy | Indoline ring system, Nitrogen lone pair | Increased nucleophilicity; Susceptibility to oxidation (single-electron transfer) | Electrophilic aromatic substitution; Formation of radical cation in photoredox catalysis thieme-connect.com |

| Low LUMO Energy | Carboxylic acid group (C=O π* orbital) | Susceptibility to nucleophilic attack at the carbonyl carbon | Esterification; Amide bond formation nih.govresearchgate.net |

| Electron-Withdrawing Group | -COOH at C3 position | Activation of the molecule for certain transformations; Can act as a directing group | Decarboxylation reactions thieme-connect.com |

Role of Catalysis in Mechanistic Pathways

Catalysis plays a pivotal role in unlocking and controlling the reactivity of indoline-3-carboxylic acid systems, enabling transformations that are otherwise difficult or unselective. Both the indoline-3-carboxylic acid molecule itself can act as an organocatalyst, and it can be the substrate in various catalytic reactions.

Indoline-3-carboxylic Acid as an Organocatalyst:

Functionalized indoline derivatives, including indoline-3-carboxylic acid, have been successfully employed as organocatalysts. nih.gov In one notable example, indoline-3-carboxylic acid catalyzes the anti-Mannich reaction between preformed aldimines and carbonyl compounds. nih.gov The reaction proceeds with high diastereo- and enantioselectivity. nih.gov

The proposed mechanism involves the formation of an enamine intermediate from the reaction of the catalyst's secondary amine with the carbonyl compound. The carboxylic acid moiety is believed to play a crucial role in the stereochemical control of the reaction, likely through the formation of a well-organized hydrogen-bonded transition state that directs the approach of the electrophilic aldimine. This bifunctional activation, where the amine activates the nucleophile and the carboxylic acid interacts with the electrophile, is a common strategy in asymmetric organocatalysis.

Catalytic Reactions Involving Indoline-3-carboxylic Acid as a Substrate:

More commonly, indoline-3-carboxylic acid and its derivatives serve as substrates in catalyst-mediated reactions. A significant example is the catalytic decarboxylation to produce valuable chiral indolines. Dong and co-workers developed a dual organocatalytic strategy for the enantioselective decarboxylation of indoline-3-carboxylic acids. thieme-connect.com This method combines photoredox catalysis with chiral hydrogen-atom-transfer (HAT) catalysis. thieme-connect.com

The proposed mechanism initiates with the deprotonation of the carboxylic acid. The resulting carboxylate undergoes a single-electron transfer (SET) to an excited-state photoredox catalyst, generating a carboxyl radical which rapidly extrudes CO₂. This forms a carbon-centered radical at the C3 position of the indoline ring. A chiral thiol catalyst then performs an asymmetric hydrogen-atom transfer (HAT) to this radical, establishing the stereocenter with high enantioselectivity. thieme-connect.com

Transition metal catalysis is also prominent. Palladium catalysts are used for various C-H functionalization and coupling reactions of indole systems, where the carboxylic acid group can act as a directing group, sometimes being removed (traceless) during the reaction sequence. nih.gov For instance, Rh(III)-catalyzed couplings of indole derivatives with aryl boronic acids have been reported, showcasing the versatility of metal catalysis in modifying the indole core. acs.org

The following table provides a summary of catalytic systems involving indoline-3-carboxylic acid and its derivatives.

Table 2: Catalytic Systems in Reactions of Indoline-3-carboxylic Acid

| Catalytic System | Role of Indoline-3-carboxylic Acid | Reaction Type | Mechanistic Role of Catalyst | Reference |

|---|---|---|---|---|

| Indoline-3-carboxylic acid | Organocatalyst | anti-Mannich Reaction | Forms enamine intermediate; carboxylic acid directs stereochemistry via H-bonding. | nih.gov |

| [Mes-Acr-Ph]⁺ (photocatalyst) + Chiral Thiol (HAT catalyst) | Substrate | Asymmetric Decarboxylation | Photocatalyst initiates decarboxylation via SET; HAT catalyst delivers a hydrogen atom enantioselectively. | thieme-connect.com |

| Palladium(II) Acetate | Substrate (with carboxyl as directing group) | C-H Functionalization / Arylation | Facilitates C-H activation, often directed by the carboxylate, followed by coupling. | nih.gov |

Emerging Methodologies and Future Research Trajectories in Indoline 3 Carboxylic Acid Chemistry

Development of Novel Catalytic Systems for Indoline-3-carboxylic Acid Transformations

The development of efficient catalytic systems is paramount for the selective transformation of the indoline-3-carboxylic acid core. Research has increasingly focused on transition-metal catalysis to achieve transformations that are otherwise challenging.

Palladium-catalyzed reactions have been instrumental in the functionalization of indole (B1671886) and indoline (B122111) scaffolds. organic-chemistry.orgresearchgate.net Specifically, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, minimizing the need for pre-functionalized substrates. longdom.org For instance, palladium(II) catalysts can direct the arylation of N-unprotected indoles at various positions. nih.govacs.org While many examples involve an indole precursor, these methods are foundational for the subsequent functionalization of the saturated indoline ring. One strategy involves using the carboxylic acid group at the C3-position as a "traceless" directing group, which guides functionalization to the C2-position, followed by decarboxylation. nih.govacs.orgchim.it

Rhodium(III) catalysts have also shown significant promise. For example, Cp*Rh(III)-catalyzed systems have been employed for the site-selective C-H amination of indolines, providing a direct route to introduce nitrogen-containing functional groups that are crucial for medicinal chemistry applications. longdom.org Cobalt catalysts have been explored for indolization reactions and cross-dehydrogenative couplings, showcasing the versatility of different transition metals in accessing indole and, by extension, indoline structures. mdpi.com

Beyond metal-based systems, organocatalysis represents a growing field for indoline transformations. Auto-tandem catalysis using an organosuperbase, for instance, can facilitate the reductive cyclization of precursors to yield N-H indoline derivatives under mild conditions. organic-chemistry.org These metal-free approaches offer advantages in terms of cost and reduced metal contamination in the final products.

Table 1: Overview of Novel Catalytic Systems for Indoline Transformations

| Catalyst System | Transformation Type | Key Features | Citation |

|---|---|---|---|

| Palladium(II) Acetate (Pd(OAc)₂) | C-H Arylation / Alkenylation | Uses the carboxyl group as a traceless directing group for C2-functionalization prior to decarboxylation. | nih.govacs.orgchim.it |

| Cp*Rh(III) Complexes | Site-Selective C-H Amination | Enables direct introduction of amine functionalities at the C7-position of the indoline ring. | longdom.org |

| Cobalt(III) Complexes | Indolization / Cyclization | Effective for the synthesis of the core indole/indoline structure from acyclic precursors. | mdpi.com |

| Organosuperbase | Reductive Cyclization | Metal-free approach operating under mild conditions for the synthesis of N-H indolines. | organic-chemistry.org |

Green Chemistry Approaches to Indoline-3-carboxylic Acid Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. For indoline-3-carboxylic acid and its derivatives, this involves using sustainable reagents, reducing energy consumption, and minimizing waste.

Photoredox catalysis is a prominent green strategy that uses visible light as an abundant energy source. researchgate.net This approach can facilitate the reductive dearomative arylcarboxylation of indoles using CO₂, providing direct access to valuable indoline-3-carboxylic acids under mild conditions. Metal-free, photo-induced methods have also been developed for transformations like arylboration of alkenes to form indoline structures, offering an environmentally benign pathway. organic-chemistry.org

Electrochemical synthesis offers another sustainable alternative by replacing chemical oxidants or reductants with electricity. organic-chemistry.org Metal-free electrochemical intramolecular C(sp²)-H amination has been demonstrated for the switchable synthesis of indoline and indole derivatives from readily available anilines. organic-chemistry.org

The use of eco-friendly solvents and recyclable catalysts is also a key aspect of green synthesis. Reactions promoted by catalysts like Indium (III) chloride in water or ethanol (B145695) provide an efficient and environmentally benign pathway for constructing heterocyclic scaffolds. nih.gov Furthermore, the development of continuous flow chemistry processes for the synthesis of indole-3-carboxylic esters demonstrates a scalable and safer approach compared to traditional batch processing. beilstein-journals.org Flow chemistry allows for better control over reaction parameters, reduces reaction times, and can minimize the handling of hazardous intermediates. beilstein-journals.org

Table 2: Green Chemistry Strategies in Indoline-3-carboxylic Acid Synthesis

| Methodology | Key Principle | Example Application | Citation |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Uses light as a clean energy source; often operates under mild, metal-free conditions. | Reductive dearomative arylcarboxylation of indoles with CO₂ to form indoline-3-carboxylic acids. | |

| Electrochemical Synthesis | Replaces chemical reagents with electricity, reducing waste. | Intramolecular C-H amination to synthesize indoline derivatives. | organic-chemistry.org |

| Recyclable Lewis Acid Catalysis | Use of non-toxic, reusable catalysts in benign solvents. | Indium (III) chloride-catalyzed one-pot synthesis of quinoline scaffolds, a related heterocycle. | |

| Continuous Flow Chemistry | Enhanced safety, scalability, and efficiency; reduced waste. | Multi-step synthesis of an indole-3-carboxylic acid ester used as an auxin mimic. | beilstein-journals.org |

Advanced Functionalization Techniques for Indoline-3-carboxylic Acid

Modern synthetic chemistry seeks to modify complex molecules with high precision and efficiency. For indoline-3-carboxylic acid, advanced functionalization techniques, particularly direct C-H bond activation, are at the forefront of this effort. longdom.orgchim.it This strategy avoids lengthy synthetic sequences involving the introduction and removal of activating groups, thus improving atom and step economy.

The indoline scaffold possesses multiple C-H bonds on both the pyrroline and benzene (B151609) rings, and achieving site-selectivity is a significant challenge. chim.it The directing group strategy has been pivotal in overcoming this. A directing group, attached temporarily or permanently to the molecule, positions a metal catalyst in proximity to a specific C-H bond, enabling its selective functionalization.

For the indoline framework, directing groups are often installed on the nitrogen atom to direct functionalization to the C7-position. longdom.org The carboxylic acid group at the C3 position can itself serve as a directing group. Palladium-catalyzed reactions of indole-3-carboxylic acid with aryl iodides, for example, can lead to decarboxylation followed by C2-arylation, demonstrating a decarboxylative functionalization pathway. nih.govacs.org This approach uses the inherent functionality of the molecule to control reactivity before the group is removed. While this example starts with an indole, the resulting functionalized indole can be a precursor to a substituted indoline.

These C-H functionalization reactions enable a wide range of transformations, including:

Arylation: Introduction of aryl groups. nih.gov

Alkenylation: Introduction of vinyl groups. chim.it

Amination: Introduction of nitrogen-based functional groups. longdom.org

Alkylation: Introduction of alkyl groups.

These techniques provide powerful tools for creating libraries of complex indoline-3-carboxylic acid derivatives for screening in drug discovery and materials science.

Exploiting Indoline-3-carboxylic Acid in Materials Science and Chemical Biology (Synthetic Aspects)

The indoline-3-carboxylic acid scaffold is a valuable building block for the synthesis of molecules with significant applications in chemical biology and materials science. nih.govekb.eg Its rigid, bicyclic structure and the presence of the carboxylic acid handle allow for the systematic elaboration into more complex and functional molecules.

In Chemical Biology: Indoline-3-carboxylic acid and its immediate precursor, indole-3-carboxylic acid, are used to synthesize potent and selective bioactive compounds. Research has focused on designing derivatives that can act as inhibitors for specific biological targets. For example, new classes of derivatives have been designed and synthesized as:

Bcl-2/Mcl-1 Dual Inhibitors: These compounds are investigated as potential anti-tumor agents. The synthesis involves modifying the core indole-3-carboxylic acid structure to optimize binding to the target proteins. nih.gov

Angiotensin II Receptor Antagonists: By elaborating the indole-3-carboxylic acid skeleton, researchers have developed compounds with antihypertensive activity. nih.gov

Amino Acid and Peptide Conjugates: The carboxylic acid group can be readily coupled with amino acids and peptides to create novel hybrid molecules with potential antibacterial and anthelmintic activities. researchgate.net

In Materials Science and Agrochemicals: The indole framework, closely related to indoline, is central to the function of auxins, a class of plant hormones that regulate growth. beilstein-journals.orgchemimpex.com This has inspired the synthesis of indoline-3-carboxylic acid analogues as novel herbicides. By designing molecules that mimic natural auxins, scientists can create compounds that disrupt plant growth. nih.govfrontiersin.org The synthesis of these auxin mimics often involves the alkylation or arylation of the core indoline structure, demonstrating a direct application of advanced functionalization techniques to create commercially relevant materials. beilstein-journals.orgfrontiersin.org

The synthetic versatility of the indoline-3-carboxylic acid core allows it to serve as a foundational element in the construction of diverse functional molecules, from life-saving therapeutics to advanced agricultural products.

Integration of Computational Design in Indoline-3-carboxylic Acid Synthesis

The synthesis of novel molecules is increasingly being guided by computational chemistry. By modeling interactions between a potential drug molecule and its biological target, researchers can prioritize which derivatives to synthesize, saving significant time and resources. This in silico approach is highly relevant to the development of new indoline-3-carboxylic acid-based compounds.

Molecular docking is a key computational technique used in this context. It predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. nih.gov This method has been successfully applied in the design of novel indoline-3-carboxylic acid derivatives for various applications:

Herbicide Design: In the development of new auxin-like herbicides, molecular docking was used to model the interaction between designed indole-3-carboxylic acid derivatives and the auxin receptor protein TIR1. nih.govfrontiersin.org These simulations helped identify key interactions, such as π–π stacking and hydrogen bonds, guiding the synthesis of compounds with high inhibitory activity. nih.gov

Anticancer Drug Design: Researchers have designed and synthesized indole-3-carboxylic acid-based derivatives as dual inhibitors of the Bcl-2 and Mcl-1 proteins, which are important targets in cancer therapy. nih.gov Computational modeling was integral to the design process, helping to create structures with high predicted binding affinity and selectivity.

Antihypertensive Drug Design: The design of novel angiotensin II receptor antagonists has also benefited from computational approaches, allowing for the rational design of indole-3-carboxylic acid derivatives with potent biological activity. nih.gov

The integration of computational design with synthetic chemistry creates a powerful workflow. It allows for the generation of hypotheses about structure-activity relationships, which are then tested through targeted synthesis and biological evaluation, accelerating the discovery of new functional molecules based on the indoline-3-carboxylic acid scaffold.

Q & A

Q. What are the common synthetic routes for Indoline-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

this compound is synthesized via reductive dearomative arylcarboxylation of indoles using CO₂ under visible-light photoredox catalysis. Key conditions include room temperature, 1 atm CO₂, and low photocatalyst loading (e.g., 2 mol%) to achieve high chemoselectivity and functional group tolerance . Alternative methods involve hydrolysis of ester precursors, such as ethyl indole-3-carboxylate derivatives, under acidic or basic conditions. For example, Ethyl 6-chloro-1H-indole-3-carboxylate hydrolyzes to yield 6-chloro-1H-indole-3-carboxylic acid, a structurally analogous compound . Optimizing pH, temperature, and solvent polarity is critical to minimizing side reactions like decarboxylation.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR Spectroscopy : Confirms structural integrity by identifying protons in the indoline ring and carboxylic acid group.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by area normalization) and detects impurities from incomplete reactions .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 195.64 g/mol for the free acid form) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for salts like the hydrochloride form .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosol formation is likely .

- Ventilation : Work in a fume hood to avoid inhaling vapors or dust.

- Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources. Monitor for moisture absorption, which may degrade the compound .

- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do mechanistic studies explain the selectivity of photoredox-catalyzed carboxylation of indoles to form Indoline-3-carboxylic acid derivatives?

The reaction proceeds via a single-electron transfer (SET) mechanism, where the photocatalyst (e.g., Ru(bpy)₃²⁺) excites under visible light to generate a radical anion intermediate. This intermediate reacts with CO₂ to form a carboxylated product while avoiding side pathways like β-hydride elimination. Electron-rich aryl halides participate effectively due to reduced energy barriers for electron transfer . Computational studies (DFT) can model transition states to predict regioselectivity and optimize catalyst design.

Q. What strategies enhance the stability and reactivity of this compound in peptide coupling reactions?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine group during coupling, preventing undesired side reactions .

- Activating Agents : Employ carbodiimides (e.g., EDC) or HOBt to activate the carboxylic acid for nucleophilic attack by amines .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Discrepancies often arise from variations in pH, counterion effects, or crystalline forms. For example:

- Solubility : The hydrochloride salt is more water-soluble than the free acid due to ionic interactions. Test solubility in buffered solutions (pH 1–12) to map pH-dependent behavior .

- Stability : Thermogravimetric analysis (TGA) and accelerated aging studies (40°C/75% RH) can identify degradation pathways (e.g., hydrolysis of the indoline ring) .

- Crystallinity : X-ray powder diffraction (XRPD) distinguishes polymorphs, which may exhibit different melting points and dissolution rates .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., light intensity in photoredox reactions) to ensure consistency .

- Data Validation : Cross-reference spectral data with PubChem or ECHA databases to confirm compound identity .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous materials and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.